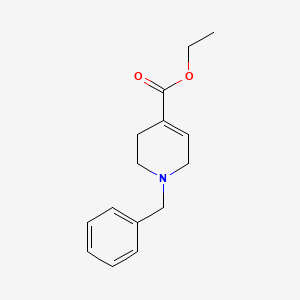

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

描述

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 23019-62-7) is a tetrahydropyridine derivative with a benzyl group at the 1-position and an ethyl ester at the 4-position. This compound is widely used as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

属性

IUPAC Name |

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-8H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBHOJNKSYJCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354957 | |

| Record name | ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23019-62-7 | |

| Record name | ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Quaternization and Reduction of Pyridine

- Pyridine is reacted with benzyl bromide to form the corresponding benzylpyridinium salt.

- The pyridinium salt is then reduced using sodium borohydride or sodium borohydride in polar aprotic solvents such as acetonitrile or tetrahydrofuran.

- Changing the solvent from methanol to acetonitrile improves the yield of the tetrahydropyridine intermediate.

Esterification and Functional Group Manipulation

- Ethyl esters are introduced by reacting the tetrahydropyridine intermediate with ethyl chloroformate or via direct esterification of carboxylic acid precursors.

- Reaction conditions typically involve refluxing in solvents like ethanol or acetonitrile at elevated temperatures (e.g., 80 °C for 12 hours) to achieve good yields (~75%).

Purification

- The crude product is purified by silica gel column chromatography using eluents such as ethyl acetate/hexane mixtures (ratios like 1:20 or 1:9) to isolate the pure ethyl ester compound.

Representative Experimental Data Table

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Pyridinium salt formation + NaBH4 reduction | Pyridine + Benzyl bromide | NaBH4 | Acetonitrile, THF | 0-25 °C | Up to 88% | High selectivity, scalable | Requires careful temperature control |

| Michael-type addition | Pyridine derivative + Benzhydrol + NaOMe | NaOMe | Methanol, Acetonitrile | Room temp | Moderate | Direct ester introduction | Side product formation limits yield |

| Esterification via ethyl chloroformate | Tetrahydropyridine intermediate | Ethyl chloroformate | Ethanol, Acetonitrile | 70-80 °C | ~75% | Efficient ester formation | Requires purification by chromatography |

科学研究应用

Therapeutic Applications

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has been studied for its potential therapeutic effects in various conditions:

Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. These compounds may help mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties. This activity is crucial for protecting cells from oxidative damage and could have implications in aging and chronic diseases .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various biological models. This anti-inflammatory effect is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

Synthesis of Bioactive Compounds

This compound can be utilized to synthesize various bioactive molecules through reactions such as alkylation and acylation. Its structural features allow for the introduction of diverse functional groups, enhancing the complexity of synthesized compounds .

Pharmaceutical Development

In pharmaceutical chemistry, it serves as a scaffold for developing new drugs targeting specific biological pathways. The versatility of the tetrahydropyridine framework allows researchers to explore modifications that can improve efficacy and safety profiles .

Case Studies

Several case studies illustrate the applications of this compound:

-

Neuroprotection in Animal Models :

A study demonstrated that administration of this compound in animal models resulted in significant neuroprotection against induced oxidative stress. The results suggested a potential pathway involving the modulation of neuroinflammatory markers . -

Synthesis of Anticancer Agents :

Researchers successfully synthesized novel anticancer agents using this compound as a precursor. The derivatives exhibited potent activity against various cancer cell lines . -

Development of Anti-inflammatory Drugs :

A series of derivatives were tested for anti-inflammatory activity using this compound as a starting material. Results indicated promising activity that warrants further exploration into clinical applications .

作用机制

The mechanism of action of ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

相似化合物的比较

Methyl Ester Analog: Methyl 1-Benzyl-1,2,3,6-Tetrahydropyridine-4-Carboxylate

CAS: 80845-58-5 Molecular Formula: C₁₄H₁₇NO₂ Key Differences:

- The ethyl ester group in the target compound is replaced by a methyl ester.

- The molecular weight decreases slightly (231.29 vs. 245.30 for the ethyl derivative).

Synthesis & Reactivity : - Synthesized via palladium-catalyzed cross-coupling reactions, similar to the ethyl variant but with altered Grignard reagent compatibility. Methyl esters generally exhibit faster hydrolysis rates compared to ethyl esters, influencing their stability in synthetic pathways .

Applications : Used in the synthesis of substituted piperidines, such as methyl 1-benzyl-3-(3-bromophenyl)piperidine-4-carboxylate, highlighting its utility in medicinal chemistry .

Ethyl 1-Methyl-1,2,3,6-Tetrahydropyridine-4-Carboxylate

CAS: 40175-06-2 Molecular Formula: C₉H₁₅NO₂ Key Differences:

- The benzyl group is replaced by a methyl group at the 1-position.

- Simplified structure with reduced steric hindrance.

Safety Profile : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating higher acute toxicity compared to the benzyl-substituted analog .

Positional Isomer: Ethyl 1-Benzyl-1,2,5,6-Tetrahydropyridine-3-Carboxylate

CAS : 1159982-41-8

Key Differences :

- The carboxylate group is shifted from the 4-position to the 3-position on the tetrahydropyridine ring.

- Altered electronic distribution may affect binding affinity in biological systems. Safety Data: No known hazards reported, though this isomer’s pharmacological profile remains less studied .

Hydrochloride Salt: Methyl 1,2,3,6-Tetrahydropyridine-4-Carboxylate Hydrochloride

CAS: 70684-82-1 Molecular Formula: C₇H₁₁NO₂·HCl Key Differences:

- Lacks the benzyl substituent and exists as a hydrochloride salt.

- Enhanced water solubility due to ionic character, making it suitable for aqueous-phase reactions .

Structural and Functional Impact of Substituents

Ester Group Variation

| Property | Ethyl Ester (23019-62-7) | Methyl Ester (80845-58-5) |

|---|---|---|

| Molecular Weight | 245.30 | 231.29 |

| Boiling Point | Higher | Lower |

| Hydrolysis Stability | More stable | Less stable |

| Synthetic Utility | Preferred for long-term storage | Used in rapid reactions |

Substituent Effects on Bioactivity

- This is critical in neuroactive compounds but may increase toxicity risks, as seen in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin causing Parkinsonism .

- Methyl Group : Reduces steric bulk, favoring interactions with compact binding pockets in enzymes or receptors .

Pharmacological and Industrial Relevance

Tetrahydropyridine derivatives are pivotal in drug discovery due to their structural similarity to piperidine, a common motif in alkaloids and pharmaceuticals. For example:

- Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 21472-88-8) demonstrates the impact of keto and hydroxyl groups on antioxidant activity .

- Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate highlights the role of aromatic substituents in modulating anti-inflammatory properties .

生物活性

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 23019-62-7) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₅H₁₉NO₂

- Molecular Weight : 245.32 g/mol

- Boiling Point : 344 °C

- Density : 1.108 g/cm³

- Storage Temperature : 2-8 °C .

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential anticancer mechanisms. The compound's structure allows it to interact with various biological targets, potentially influencing pathways involved in neurodegenerative diseases and cancer proliferation.

Neuropharmacological Activity

Research indicates that tetrahydropyridine derivatives can exhibit neuroprotective effects. For instance, studies have shown that compounds similar to this compound can inhibit monoamine oxidase B (MAO-B), an enzyme associated with the metabolism of neurotransmitters like dopamine. This inhibition is crucial in models of Parkinson's disease where dopaminergic neuron protection is desired .

Table 1: Neuropharmacological Effects

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| MAO-B inhibition | Neuroprotection in Parkinson’s models | |

| Dopaminergic activity enhancement | Interaction with dopamine receptors |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell cycle progression and modulation of apoptotic pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity compared to the reference drug bleomycin:

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 75 | 20 |

| 25 | 50 | 45 |

| 50 | 30 | 70 |

These findings suggest that higher concentrations lead to increased apoptosis and reduced cell viability .

Structure-Activity Relationship (SAR)

The structural characteristics of ethyl 1-benzyl-1,2,3,6-tetrahydropyridine derivatives play a crucial role in their biological activity. Modifications to the benzyl moiety and the tetrahydropyridine ring can enhance or diminish their efficacy against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Benzyl group substitution | Enhanced cholinesterase inhibition |

| Ring nitrogen atom presence | Optimal for neuroprotective effects |

常见问题

Q. What are the common synthetic routes for Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate?

The compound can be synthesized via cyclization reactions or multicomponent protocols. For example:

- Biginelli Reaction : Condensation of aromatic aldehydes (e.g., benzaldehyde), ethyl acetoacetate, and thioureas in a one-pot reaction .

- Cyclization : Ethyl derivatives (e.g., ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates) react with amino-isoxazole to form tetrahydropyridine analogs .

- Proline–Fe(III) Catalyst : Room-temperature synthesis using benzaldehyde, aniline, and ethyl acetoacetate in the presence of a chiral catalyst .

Q. How is the compound characterized structurally?

Key characterization methods include:

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep sealed in a dry, cool environment away from ignition sources .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Q. What analytical methods resolve contradictions in spectroscopic data?

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex mixtures (e.g., distinguishing benzyl vs. tetrahydropyridine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C15H19NO2, MW 245.32) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for derivatives (e.g., torsion angles of −170.79° for C8–C9–C10–C11) .

Q. Are there known bioactivity profiles or toxicity concerns?

- Structural Analogs : MPTP-like tetrahydropyridines induce neurotoxicity (e.g., parkinsonism via substantia nigra damage), but this compound lacks direct evidence .

- Antimicrobial Potential : Piperidine derivatives show antibacterial activity, suggesting possible structure-activity studies .

- Toxicology Data : Acute toxicity is undocumented; treat as a potential irritant and follow SDS guidelines .

Q. How does the compound’s stability impact storage and experimental design?

- Thermal Stability : Stable under recommended conditions (<25°C), but decomposes above 150°C to CO and NOx .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the ester group .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Benzaldehyde, ethyl acetoacetate | 65–75 | RT, 24h, Fe(III) | |

| Cyclization | Ethyl derivatives, amino-isoxazole | 50–60 | Reflux, DMF, 6h |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.1–4.3 (q, 2H, CH₂CH₃) | Ethyl ester protons |

| ¹³C NMR | δ 167.5 (C=O) | Ester carbonyl |

| IR | 1700 cm⁻¹ | Ester C=O stretch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。